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[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL

Cat. No.: B3423025
CAS No.: 28115-37-9
M. Wt: 115.17 g/mol
InChI Key: JMGBOXZFLWUSLH-UHFFFAOYSA-N
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Description

Significance of Chiral Scaffolds in Asymmetric Transformations

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications, particularly in pharmacology. bldpharm.com The different enantiomers of a chiral drug can exhibit widely varying biological effects, with one being therapeutic while the other might be inactive or even harmful. simsonpharma.com This reality has propelled the field of asymmetric synthesis, which aims to produce a single enantiomer of a desired product preferentially. bldpharm.com

At the heart of many asymmetric transformations lies the use of chiral scaffolds—molecules or molecular fragments that provide a defined three-dimensional environment to control the stereochemical outcome of a reaction. google.comacs.org These scaffolds can be incorporated into catalysts or auxiliary reagents, creating a chiral pocket or coordination sphere that directs an incoming reactant to approach from a specific face, thus leading to the selective formation of one enantiomer over the other. chemicalbook.com The development of efficient chiral scaffolds is paramount for creating complex molecular architectures with high precision. chemicalbook.com

Overview of Chiral Pyrrolidine-Based Amino Alcohols as Catalytic and Auxiliary Agents

Within the vast array of chiral scaffolds, substituted chiral pyrrolidines, particularly those derived from the natural amino acid proline, are one of the most successful and widely used classes. google.com The pyrrolidine (B122466) ring provides a rigid and predictable conformation, which is crucial for effective stereocontrol. google.com Proline itself is often considered nature's simplest aldolase (B8822740) and has been employed in a multitude of asymmetric reactions. google.com

The reduction of proline's carboxylic acid group yields (S)-2-pyrrolidinemethanol, commonly known as L-prolinol, a foundational chiral β-amino alcohol. sigmaaldrich.com This molecule and its derivatives are cornerstones of asymmetric catalysis. sigmaaldrich.com They are frequently used as chiral ligands for metals in catalytic processes or as organocatalysts themselves. simsonpharma.comsigmaaldrich.com The dual functionality of the secondary amine and the primary alcohol allows for effective bifunctional catalysis, where the amine can form a nucleophilic enamine or an electrophilic iminium ion with a carbonyl compound, while the hydroxyl group can act as a hydrogen-bond donor to coordinate and activate the other reactant. google.comchemscene.com This cooperative action has made chiral pyrrolidine-based amino alcohols highly effective in key carbon-carbon bond-forming reactions, including aldol (B89426) additions, Michael additions, and Diels-Alder reactions. simsonpharma.comchemscene.com

Positioning of [(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL within the Chiral Pyrrolidinemethanol Family

This compound, also known as trans-5-methyl-L-prolinol, is a specific derivative within this important family of chiral amino alcohols. Its structure is derived from L-prolinol, featuring an additional methyl group at the C5 position of the pyrrolidine ring, oriented in a trans configuration relative to the hydroxymethyl group at the C2 position.

The synthesis of this compound logically starts from trans-5-methyl-L-proline. chemscene.comacs.org The parent amino acid can be synthesized and resolved into its pure enantiomers, providing a direct chiral precursor. acs.org The subsequent reduction of the carboxylic acid group, a standard transformation in organic synthesis often achieved with reagents like lithium aluminum hydride, yields the target alcohol, this compound. bldpharm.comsimsonpharma.com

The introduction of the C5-methyl group is a key structural modification compared to the parent L-prolinol. This substituent can be expected to impart distinct steric and electronic properties. The methyl group increases the steric bulk at the "back" of the pyrrolidine ring (opposite the reactive amine/alcohol site), which could enhance facial selectivity in catalytic reactions by further restricting the possible transition state geometries. This modification allows for fine-tuning of the catalyst's chiral environment to achieve higher enantioselectivity for specific substrates.

While extensive research detailing the specific catalytic applications of this compound is not as widespread as for its parent, L-prolinol, it is commercially available, often as its hydrochloride salt, positioning it as a valuable chiral building block for synthetic chemists. bldpharm.com Its structural relationship to the highly successful prolinol catalysts suggests its potential utility in developing novel ligands and organocatalysts where modulated steric hindrance is desired.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms trans-5-methyl-L-prolinol
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Stereochemistry (2R, 5R)
CAS Number 1807888-09-0 (for hydrochloride salt)
Appearance Expected to be a liquid or low-melting solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B3423025 [(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL CAS No. 28115-37-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28115-37-9

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(5-methylpyrrolidin-2-yl)methanol

InChI

InChI=1S/C6H13NO/c1-5-2-3-6(4-8)7-5/h5-8H,2-4H2,1H3

InChI Key

JMGBOXZFLWUSLH-UHFFFAOYSA-N

SMILES

CC1CCC(N1)CO

Isomeric SMILES

C[C@@H]1CC[C@@H](N1)CO

Canonical SMILES

CC1CCC(N1)CO

Origin of Product

United States

Stereochemical Foundations and Configuration of 2r,5r 5 Methylpyrrolidin 2 Yl Methanol

Elucidation of (2R,5R) Diastereomeric and Enantiomeric Purity

The synthesis of 2,5-disubstituted pyrrolidines can yield a mixture of stereoisomers. nih.gov Therefore, the diastereomeric and enantiomeric purity of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol must be rigorously established. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a primary technique for separating and quantifying enantiomers. This method allows for the determination of the enantiomeric excess (ee), a measure of the purity of the desired enantiomer.

Another common method for determining enantiomeric purity is through the use of chiral derivatizing agents. By reacting the pyrrolidine (B122466) with a chiral molecule, diastereomeric derivatives are formed, which can often be distinguished and quantified by standard chromatographic or spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Optical rotation, measured with a polarimeter, is a fundamental characteristic of a chiral molecule and can be used as an indicator of enantiomeric purity, provided a standard value for the pure enantiomer is known. For instance, the related compound [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol has a reported specific rotation of [α]D20 = +115 (c = 1.02, CHCl3). nih.gov

Spectroscopic and Diffractional Methods for Stereochemical Assignment

A combination of spectroscopic and diffractional techniques is employed to unequivocally determine the three-dimensional structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and relative stereochemistry of the molecule. For the trans- (2R,5R) configuration, the coupling constants between the protons at the C2 and C5 positions can provide insight into their spatial relationship. Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space interactions between protons, helping to confirm the stereochemical assignment. For example, in the related compound [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, detailed ¹H NMR data has been reported [CDCl3, 500 MHz, δ (p.p.m.)]: 1.66 (s, 3H, N—CH3), 1.68–1.83 (m, 2H, CH2), 1.92–2.03 (m, 2H, CH2). nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its chemical composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine.

X-ray Crystallography: The most definitive method for determining the absolute and relative stereochemistry of a crystalline compound is single-crystal X-ray diffraction. This technique provides a precise three-dimensional map of the atoms in the crystal lattice. For the closely related compound [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, X-ray analysis confirmed the syn relationship between the phenyl and diphenylmethanol (B121723) substituents. nih.gov It also revealed that the pyrrolidine ring adopts an envelope conformation. nih.gov This analysis provides a strong model for the expected solid-state conformation of this compound.

Below is a table summarizing the spectroscopic and diffractional methods used for stereochemical assignment:

Technique Information Obtained
¹H and ¹³C NMRConnectivity, relative stereochemistry
NOE SpectroscopyThrough-space proton interactions, confirmation of stereochemistry
Mass SpectrometryMolecular weight, fragmentation pattern
Infrared SpectroscopyFunctional group identification
X-ray CrystallographyAbsolute and relative stereochemistry, solid-state conformation

Influence of Pyrrolidine Ring Conformation on Chiral Induction Potential

The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as either "envelope" or "twist" forms. bldpharm.com The substituents on the ring significantly influence which conformation is energetically favored. mdpi.commdpi.com This conformational preference is crucial for the compound's ability to act as a chiral ligand or auxiliary in asymmetric synthesis, as it dictates the three-dimensional arrangement of the coordinating groups and, consequently, the stereochemical outcome of the reaction.

In this compound, the trans orientation of the methyl and hydroxymethyl groups locks the pyrrolidine ring into a specific conformation. This defined geometry is essential when the molecule is used, for example, as a chiral ligand in a metal-catalyzed reaction. The nitrogen atom and the oxygen of the hydroxyl group can coordinate to a metal center, creating a chiral environment that directs the approach of a substrate, leading to the preferential formation of one enantiomer of the product.

The rigid C₂-symmetrical scaffold of many 2,5-disubstituted pyrrolidines makes them privileged ligands in metal catalysis and organocatalysis. nih.gov The predictable conformation of the pyrrolidine ring allows for the rational design of catalysts for a wide range of enantioselective transformations.

Synthetic Methodologies for the Preparation of 2r,5r 5 Methylpyrrolidin 2 Yl Methanol

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce the desired enantiomer, [(2R,5R)-5-methylpyrrolidin-2-yl]methanol, by employing chiral catalysts or starting from inherently chiral molecules. These methods are often more efficient than the separation of racemic mixtures.

Starting Materials and Chiral Pool Approaches

The chiral pool provides a powerful approach to enantioselective synthesis by utilizing readily available, enantiomerically pure natural products as starting materials. For the synthesis of substituted pyrrolidines, amino acids and their derivatives are common choices. rug.nlnih.gov

L-pyroglutamic acid, a derivative of L-glutamic acid, is a particularly versatile starting material for the synthesis of various pyrrolidine (B122466) alkaloids and related compounds. nih.govjyu.fi Its rigid cyclic structure and pre-existing stereocenter make it an ideal scaffold. A general strategy involves the manipulation of the carboxyl and lactam functionalities to introduce the desired substituents. For the synthesis of this compound, a synthetic route could be envisioned that involves the stereoselective alkylation or reduction of a pyroglutamic acid derivative to install the methyl group at the C5 position, followed by the reduction of the carboxylic acid moiety to a hydroxymethyl group. nih.gov The stereochemistry of the final product is dictated by the starting L-pyroglutamic acid and the stereocontrol exerted in the subsequent reaction steps.

Another common chiral pool starting material is D-mannitol, a sugar alcohol. Its multiple stereocenters can be strategically manipulated to construct the pyrrolidine ring with the desired stereochemistry. nih.gov

Asymmetric Hydrogenation Routes to Precursors

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of synthesizing this compound, a key step could involve the asymmetric hydrogenation of a pyrroline (B1223166) precursor. While specific examples for the direct synthesis of the target molecule are not abundant in the literature, the general principle is well-established for the synthesis of chiral pyrrolidines. msesupplies.com

The process typically involves the use of a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand. This chiral catalyst then directs the addition of hydrogen across the double bond of the pyrroline ring from a specific face, leading to the formation of one enantiomer in excess. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

A potential precursor for this approach would be a 5-methyl-2-(hydroxymethyl)pyrroline. The asymmetric hydrogenation of this substrate would yield the desired cis- or trans-disubstituted pyrrolidine, depending on the catalyst system and the geometry of the starting pyrroline. For instance, kinetic resolution of racemic disubstituted 1-pyrrolines can be achieved via asymmetric reduction with a chiral titanocene (B72419) catalyst. msesupplies.com

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions are a cornerstone in the synthesis of substituted pyrrolidines, allowing for the simultaneous formation of the heterocyclic ring and control over the relative stereochemistry of the substituents.

One effective method is the copper-promoted intramolecular aminooxygenation of alkenes. This reaction has been shown to produce 2,5-cis-disubstituted pyrrolidines with high diastereoselectivity. nih.gov For example, α-substituted 4-pentenyl sulfonamides undergo cyclization to form the corresponding 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1 and in excellent yields (76–97%). nih.gov A plausible synthetic route to this compound using this methodology would involve the synthesis of an appropriate N-protected aminoalkene precursor with a methyl group at the α-position relative to the nitrogen and a terminal double bond. The subsequent copper-promoted cyclization would generate the cis-2,5-disubstituted pyrrolidine core, which could then be converted to the final product.

Another approach involves the diastereoselective reduction of enamines derived from pyroglutamic acid, which provides a direct and versatile route to 2,5-disubstituted pyrrolidines. libretexts.org

Table 1: Diastereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines
MethodSubstrateCatalyst/ReagentDiastereomeric Ratio (cis:trans)Yield (%)Reference
Copper-Promoted Aminooxygenationα-Substituted 4-pentenyl sulfonamideCu(II)>20:176-97 nih.gov
Enamine ReductionEnamine from pyroglutamic acidReducing agentHigh- libretexts.org

Resolution Methods for Enantiopure this compound

Resolution is a classic technique to separate a racemic mixture into its constituent enantiomers. This is often necessary when a stereoselective synthesis is not available or is inefficient.

Chemical Resolution Techniques

Chemical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers of the original compound.

For the resolution of a racemic mixture of cis-5-methylpyrrolidin-2-yl]methanol, which is a basic compound, a chiral acid would be an appropriate resolving agent. Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The process would involve dissolving the racemic amine and the chiral acid in a suitable solvent to form diastereomeric salts. One of the diastereomeric salts would be less soluble and would crystallize out of the solution. After filtration and purification, the salt is treated with a base to liberate the enantiomerically pure amine. The more soluble diastereomeric salt remaining in the mother liquor can also be treated to recover the other enantiomer.

Table 2: Common Chiral Resolving Agents for Amines
Resolving AgentTypeReference
(+)-Tartaric acidChiral Acid libretexts.orglibretexts.org
(-)-Mandelic acidChiral Acid libretexts.org
(+)-Camphor-10-sulfonic acidChiral Acid libretexts.org

Enzymatic Resolution Procedures

Enzymatic resolution is a highly efficient and environmentally friendly method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic substrate. Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. nih.govmdpi.com

In a typical kinetic resolution of racemic cis-5-methylpyrrolidin-2-yl]methanol, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) could be used in a non-aqueous solvent with an acyl donor like vinyl acetate. The enzyme would selectively acylate one enantiomer (e.g., the (2S,5S)-enantiomer), leaving the other enantiomer (the desired (2R,5R)-enantiomer) unreacted. The acylated product and the unreacted alcohol can then be easily separated by chromatography. The efficiency of the resolution is often described by the enantiomeric ratio (E-value), where a high E-value indicates excellent selectivity.

Table 3: Lipases Used in Kinetic Resolution of Alcohols
EnzymeCommon SourceTypical ReactionReference
Lipase BCandida antarcticaTransesterification/Acylation nih.gov
LipasePseudomonas cepaciaTransesterification/Acylation nih.gov
LipaseCandida rugosaTransesterification/Hydrolysis mdpi.com

Isolation and Purification Protocols for Stereochemically Pure Compound

The synthesis of this compound often results in a mixture of stereoisomers. The isolation of the desired (2R,5R) diastereomer in high purity is a critical step and is typically achieved through chiral resolution of a racemic or diastereomeric mixture.

A prevalent and scalable method for this purpose is diastereomeric salt formation . This classical resolution technique involves reacting the mixture of stereoisomeric amino alcohols with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

The general procedure for diastereomeric salt resolution involves the following steps:

Screening for a Resolving Agent and Solvent: A variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid, or camphor-sulfonic acid) are screened in different solvent systems to identify a combination that yields a crystalline salt with a significant difference in solubility between the two diastereomers.

Salt Formation and Crystallization: The selected chiral resolving agent is added to the mixture of stereoisomers in the chosen solvent, leading to the formation of diastereomeric salts. The solution is then cooled or concentrated to induce the crystallization of the less soluble diastereomeric salt.

Isolation and Liberation of the Free Base: The crystalline salt is isolated by filtration. The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the enantiomerically enriched free amino alcohol.

For instance, in the resolution of similar chiral amino alcohols, a process of digestion has been proven effective for enhancing enantiomeric purity. This involves heating the diastereomeric salt suspension in a specific solvent mixture, followed by cooling and filtration. This process can significantly improve the diastereomeric excess (de) of the product.

Another common technique for purification is preparative chiral chromatography , such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), using a chiral stationary phase (CSP). While highly effective at providing excellent separation and high enantiomeric purity, these methods are often more expensive and less amenable to very large-scale production compared to diastereomeric salt resolution.

The table below summarizes the key aspects of these purification protocols.

Parameter Diastereomeric Salt Resolution Preparative Chiral Chromatography (HPLC/SFC)
Principle Separation based on differential solubility of diastereomeric saltsSeparation based on differential interaction with a chiral stationary phase
Scalability Highly scalable and cost-effective for large quantitiesGenerally less cost-effective and more complex for large-scale production
Throughput Can be lower due to the need for crystallization and multiple stepsHigher throughput for small to medium scale
Solvent Consumption Can be significant depending on the chosen solvent systemCan be high, especially for preparative HPLC
Typical Purity Can achieve high diastereomeric and enantiomeric excess (>99%)Can achieve very high enantiomeric excess (>99%)

Scalability Considerations in the Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that require careful consideration and optimization. The primary goals of a scalable synthesis are to ensure safety, cost-effectiveness, high yield, and high stereochemical purity.

Choice of Synthetic Route: For large-scale synthesis, the chosen synthetic pathway should ideally involve readily available and inexpensive starting materials, a minimal number of synthetic steps, and robust reactions that are not highly sensitive to minor variations in reaction conditions. Routes starting from inexpensive chiral pool materials like L-proline or pyroglutamic acid are often favored.

Reaction Conditions: Reagents and reaction conditions must be selected with scalability in mind. For example, reductions using lithium aluminum hydride (LiAlH₄), while common in the lab, can pose safety and handling challenges on a large scale. Alternative reducing agents that are safer and easier to handle in large reactors would be preferred. Similarly, cryogenic reactions (requiring very low temperatures) can be energy-intensive and expensive to maintain at an industrial scale.

Purification Method: As discussed in the previous section, the method of purification is a critical factor in scalability. For multi-kilogram production, diastereomeric salt resolution is often the preferred method for separating stereoisomers due to its cost-effectiveness and proven track record in industrial settings. While initial screening for the optimal resolving agent and solvent can be time-consuming, once established, the process is generally robust and scalable. The use of preparative chromatography is typically reserved for smaller scale production or for the manufacturing of very high-value compounds where the cost can be justified.

Process Safety and Environmental Impact: On a large scale, the safety aspects of all chemical transformations become paramount. A thorough risk assessment is necessary to identify and mitigate potential hazards. Furthermore, the environmental impact of the synthesis, including solvent usage and waste generation, is a significant consideration. The development of "green" synthetic routes that utilize less hazardous solvents and reagents and minimize waste is an increasingly important goal in industrial chemistry. Microwave-assisted synthesis, for example, has been shown to be a more environmentally sustainable and scalable approach for some heterocyclic compounds by reducing reaction times and the use of toxic reagents. rsc.org

The following table outlines key considerations for scaling up the synthesis of this compound.

Factor Laboratory-Scale Focus Large-Scale Focus
Starting Materials Availability and cost are importantReadily available, inexpensive, and from a reliable supply chain
Reagents Efficacy is the primary concernSafety, cost, ease of handling, and waste profile are critical
Reaction Steps Number of steps is less criticalMinimizing the number of steps is crucial for efficiency and cost
Purification Chromatography (TLC, column, HPLC) is commonCrystallization, distillation, and diastereomeric salt resolution are preferred
Process Control Manual control is often sufficientAutomated control of temperature, pressure, and additions is necessary
Safety Standard laboratory safety protocolsRigorous process safety management and engineering controls
Environmental Waste disposal is managed at the lab levelMinimization of waste streams and solvent recycling are key objectives

Chemical Transformations and Derivatization Strategies of the 2r,5r 5 Methylpyrrolidin 2 Yl Methanol Scaffold

Functionalization of the Hydroxyl Group

The primary hydroxyl group in [(2R,5R)-5-methylpyrrolidin-2-yl]methanol is a prime site for introducing diverse functionalities. Its reactivity allows for a range of transformations, including esterification, etherification, oxidation to carbonyl derivatives, and conversion into various leaving groups for subsequent nucleophilic substitution reactions.

Esterification and Etherification Reactions

Esterification of the primary hydroxyl group can be readily achieved using standard acylation methods. For instance, reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine or pyridine, affords the corresponding esters. This transformation is crucial for introducing a wide variety of acyl groups, thereby modifying the lipophilicity and steric bulk of the molecule.

A representative esterification reaction is the acetylation of a similar chiral structure, which proceeds with high yield. In a synthesis of (2S, 5R)-2-methyl-5-hexanolide, an acetylation was performed using acetyl chloride and N-ethyldiisopropylamine in dichloromethane, resulting in the crystalline product in 92% yield scispace.com. While this example is on a different scaffold, the reaction conditions are directly applicable to the esterification of this compound.

ReactantsReagentsProductYieldReference
(R)-3-(hydroxyethyl)lactoneAcetyl chloride, N-ethyldiisopropylamine(R)-4-acetoxy-lactone92% scispace.com

Etherification , another important functionalization, is commonly carried out via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This reaction is highly efficient for forming ethers from primary alcohols and is widely used in both laboratory and industrial settings masterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.orgyoutube.com. The choice of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid elimination side reactions masterorganicchemistry.com. For instance, the reaction of the sodium alkoxide of this compound with an alkyl halide like methyl iodide or benzyl bromide would yield the corresponding methyl or benzyl ether, respectively.

Oxidation to Carbonyl Derivatives

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Controlled oxidation to the corresponding aldehyde, (2R,5R)-5-methylpyrrolidine-2-carbaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or more modern methods like the Swern or Dess-Martin periodinane (DMP) oxidations are suitable for this transformation. The Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, is known for its mild conditions and tolerance of various functional groups researchgate.netbldpharm.comresearchgate.net. Similarly, the Dess-Martin oxidation provides a selective method for oxidizing primary alcohols to aldehydes under neutral conditions researchgate.net.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, (2R,5R)-5-methylpyrrolidine-2-carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO4), chromic acid (Jones reagent), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (NaClO2). The synthesis of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid has been reported, indicating the feasibility of this oxidation myskinrecipes.com.

Starting MaterialReagentProductNotes
Primary AlcoholPCC, PDC, Swern, DMPAldehydeMild oxidation
Primary AlcoholKMnO4, Jones ReagentCarboxylic AcidStrong oxidation

Transformation to Other Leaving Groups

To facilitate nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group. Common strategies involve the formation of sulfonate esters, such as tosylates or mesylates, or conversion to a halide.

Sulfonate Esters: Reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine yields the corresponding tosylate or mesylate. These sulfonate esters are excellent leaving groups in SN2 reactions. A process for preparing 2-(R)-methylpyrrolidine involves the mesylation of N-protected (S)-prolinol as a key step, demonstrating the applicability of this transformation to the pyrrolidine (B122466) scaffold google.com.

Halides: The hydroxyl group can also be converted to a halide. For instance, reaction with thionyl chloride (SOCl2) can yield the corresponding chloride, while reagents like phosphorus tribromide (PBr3) can be used for the synthesis of the bromide. In a related synthesis, an N-protected 2-(hydroxymethyl)pyrrolidine was converted to the corresponding iodide by reaction with iodine and triphenylphosphine, which then underwent hydrogenolysis to afford the methyl derivative google.com.

TransformationReagentsLeaving Group
Tosylationp-Toluenesulfonyl chloride, PyridineTosylate (-OTs)
MesylationMethanesulfonyl chloride, TriethylamineMesylate (-OMs)
IodinationIodine, Triphenylphosphine, ImidazoleIodide (-I)

Chemical Modifications of the Secondary Amine

The secondary amine of the pyrrolidine ring provides another handle for extensive derivatization. N-alkylation and N-acylation are common strategies to introduce a variety of substituents, which can significantly impact the biological activity and physicochemical properties of the resulting compounds.

N-Alkylation and N-Acylation Reactions

N-Alkylation can be achieved by reacting this compound with alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the secondary amine acts as the nucleophile. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride, is another effective method for N-alkylation.

N-Acylation introduces an acyl group onto the nitrogen atom and is readily accomplished by reacting the secondary amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction is fundamental in peptide synthesis and is used to introduce a wide array of amide functionalities. The resulting amides are generally more stable and less basic than the parent amine.

ReactionReagentsFunctional Group Introduced
N-AlkylationAlkyl halide, BaseAlkyl group
N-AcylationAcyl chloride, BaseAcyl group

Formation of N-Heterocyclic Derivatives

The bifunctional nature of this compound and its derivatives allows for the construction of fused N-heterocyclic ring systems. These more complex structures can exhibit unique biological activities.

For example, the aldehyde derivative, (2R,5R)-5-methylpyrrolidine-2-carbaldehyde, can serve as a key intermediate for the synthesis of fused heterocycles. The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, could be employed if the nitrogen of the pyrrolidine is part of a β-arylethylamine moiety masterorganicchemistry.com. More directly, intramolecular cyclization reactions can lead to the formation of bicyclic systems. For instance, derivatives of 2-aminomethylpyrrolidine can be used to synthesize pyrrolo[1,2-a]imidazoles nih.gov. The synthesis of various pyrrolidine-fused heterocycles is an active area of research, with numerous strategies being developed for the construction of these complex scaffolds researchgate.net.

Regioselective and Stereoselective Derivatization

The presence of two nucleophilic centers, the nitrogen of the pyrrolidine ring and the oxygen of the hydroxymethyl group, presents a challenge and an opportunity for regioselective derivatization. The relative reactivity of these sites can be controlled by the choice of reagents, catalysts, and reaction conditions, allowing for selective functionalization.

One of the primary challenges in the derivatization of amino alcohols is achieving chemoselectivity between N-alkylation/acylation and O-alkylation/acylation. In the case of this compound, the secondary amine is generally more nucleophilic than the primary alcohol. However, steric hindrance around the nitrogen atom can influence this reactivity.

A common strategy to achieve selective O-acylation of amino alcohols is to perform the reaction under acidic conditions. nih.gov In an acidic medium, the amino group is protonated, which significantly reduces its nucleophilicity and prevents it from reacting with acylating agents. nih.gov This allows for the preferential acylation of the hydroxyl group. For instance, the reaction of this compound with an acyl halide or anhydride in the presence of a strong acid, such as trifluoroacetic acid, would be expected to yield the corresponding O-acyl derivative selectively. nih.gov

Conversely, to achieve selective N-alkylation or N-acylation, the hydroxyl group can be temporarily protected. For example, conversion of the alcohol to a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, would allow for subsequent reactions at the nitrogen atom without interference from the hydroxyl group. The silyl protecting group can then be removed under mild conditions.

Stereoselectivity is inherently controlled by the chiral centers at the C2 and C5 positions of the pyrrolidine ring. Any derivatization at the nitrogen or oxygen atoms does not typically affect the existing stereochemistry of the scaffold. However, the chiral environment provided by the scaffold can influence the stereochemical outcome of reactions involving the introduced functional groups. For instance, if the derivatized molecule is used as a chiral ligand or catalyst, the (2R,5R) configuration will play a crucial role in inducing asymmetry in the catalyzed reaction.

The regioselective aminolysis of epoxides is another relevant transformation. While this is a method to synthesize β-amino alcohols, the principles can be applied to understand the reactivity of the amine in this compound. The reaction of epoxides with amines is a common method to form chiral amino alcohol ligands. The inherent chirality of the pyrrolidine derivative can direct the stereochemical course of the epoxide ring-opening.

Table 1: Regioselective Derivatization Strategies for this compound

Target FunctionalizationStrategyReagents (Example)Product Type
O-Acylation Protonation of the amine to deactivate it towards acylation. nih.govAcyl chloride, Trifluoroacetic acidEster
N-Acylation Protection of the hydroxyl group followed by acylation.TBDMSCl, Acyl chloride, then deprotectionAmide
N-Alkylation Protection of the hydroxyl group followed by alkylation.TBDMSCl, Alkyl halide, then deprotectionTertiary Amine
O-Alkylation N-protection (e.g., as a carbamate) followed by O-alkylation.Boc-anhydride, Alkyl halide, then deprotectionEther

Synthesis of Polymeric and Immobilized Forms of this compound Derivatives

The development of polymeric and immobilized forms of chiral catalysts and ligands is a significant area of research, driven by the advantages of catalyst recovery, recycling, and application in continuous flow systems. The this compound scaffold is a promising candidate for incorporation into such systems due to its robust chiral structure.

Polymerization Strategies:

Chiral polymers can be synthesized by the polymerization of chiral monomers. A derivative of this compound can be functionalized with a polymerizable group, such as a vinyl, acrylate (B77674), or styrenyl moiety, to serve as a chiral monomer. For example, the hydroxyl group could be esterified with acryloyl chloride to produce a monomer that can then be polymerized or copolymerized with other achiral monomers. The resulting polymer would have chiral pyrrolidine units pendant to the polymer backbone.

The synthesis of chiral helical polymers from achiral monomers in the presence of a chiral catalyst is another approach. While this does not directly incorporate the target molecule into the polymer chain, a derivative of this compound could potentially act as the chiral initiator or catalyst for such a polymerization, inducing a helical structure in the resulting polymer.

Immobilization Strategies:

Immobilization involves attaching the chiral molecule to a solid support, such as silica (B1680970), alumina, or a cross-linked polymer resin. This can be achieved through covalent bonding or non-covalent interactions.

For covalent immobilization, the this compound scaffold can be derivatized to introduce a functional group capable of reacting with the surface of the support. For instance, the hydroxyl group can be reacted with a silane coupling agent, such as 3-(trimethoxysilyl)propyl isocyanate, to create a derivative that can be grafted onto a silica surface.

Another approach is the synthesis of chiral metal-organic frameworks (MOFs) or coordination polymers where a derivatized this compound acts as the chiral organic linker. For this, the scaffold would need to be functionalized with coordinating groups, such as carboxylic acids or pyridyl moieties.

Table 2: Approaches for Polymeric and Immobilized this compound Derivatives

ApproachMethodExample of Functionalization on ScaffoldResulting Material
Polymerization Incorporation of a polymerizable group into the molecule to create a chiral monomer.Esterification of the hydroxyl group with acryloyl chloride.Chiral polymer with pendant pyrrolidine units.
Immobilization Covalent attachment to a solid support via a linker.Reaction of the hydroxyl group with a silane coupling agent.Chiral catalyst immobilized on silica.
Immobilization Use as a chiral building block in the synthesis of a porous crystalline material.Introduction of coordinating groups (e.g., carboxylates) to the scaffold.Chiral Metal-Organic Framework (MOF) or Coordination Polymer.

Applications in Asymmetric Catalysis and Organic Synthesis Utilizing 2r,5r 5 Methylpyrrolidin 2 Yl Methanol

As Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The utility of chiral ligands in coordinating with metal centers to create a chiral environment for catalysis is a cornerstone of modern asymmetric synthesis. The nitrogen and oxygen atoms in [(2R,5R)-5-methylpyrrolidin-2-yl]methanol are ideally positioned to form a bidentate chelate with a variety of metal catalysts.

The design of this compound as a chiral ligand is predicated on the well-established efficacy of β-amino alcohols in asymmetric catalysis. nih.gov The rigid pyrrolidine (B122466) ring restricts conformational flexibility, which is often a desirable trait for a chiral ligand as it can lead to more predictable and higher enantioselectivities. The trans relationship between the methyl and hydroxymethyl groups at the C5 and C2 positions, respectively, creates a specific chiral pocket around the metal center upon coordination.

While the general principles of coordination for such amino alcohols are understood, specific studies detailing the coordination chemistry of this compound with various metal precursors (e.g., titanium, ruthenium, rhodium, palladium) were not prominently found in the surveyed literature. Such studies would typically involve techniques like X-ray crystallography and NMR spectroscopy to elucidate the precise binding modes and structural features of the resulting metal complexes.

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral amino alcohols are known to be effective ligands for catalyzing the addition of dialkylzinc reagents to aldehydes.

A thorough review of the scientific literature did not yield specific examples of this compound being used as a ligand for the enantioselective addition of alkylzincs to aldehydes. However, the general success of related chiral pyrrolidine-based ligands in this transformation suggests that it could be a potential candidate for such reactions. The expected outcome would be the formation of chiral secondary alcohols with a specific enantiomeric excess, the extent of which would be dependent on the substrate, reaction conditions, and the catalytic performance of the ligand-metal complex.

Table 1: Hypothetical Data for Enantioselective Alkylzinc Addition The following table is illustrative of the type of data that would be generated from research in this area. No specific experimental data for the title compound was found.

Aldehyde SubstrateAlkylzinc ReagentProductYield (%)Enantiomeric Excess (ee, %)
BenzaldehydeDiethylzinc1-Phenyl-1-propanolData not availableData not available
4-MethoxybenzaldehydeDiethylzinc1-(4-Methoxyphenyl)-1-propanolData not availableData not available
CyclohexanecarboxaldehydeDiethylzinc1-Cyclohexyl-1-propanolData not availableData not available

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral compounds, particularly alcohols and amines. acs.orgacs.org Chiral ligands based on amino alcohols have been successfully employed in combination with metals like ruthenium and rhodium for these transformations.

Specific research detailing the application of this compound as a ligand in either asymmetric hydrogenation or transfer hydrogenation of ketones or imines could not be located in the reviewed literature. The potential of this ligand in these reactions remains to be explored and documented.

Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of complex organic molecules. The development of chiral ligands has enabled enantioselective variants of these reactions. While some 2,5-disubstituted pyrrolidines have been used to create effective ligands for these transformations, there is no specific data available for the use of this compound in this context. acs.org

The Diels-Alder reaction is a classic cycloaddition that can be rendered enantioselective through the use of chiral Lewis acid catalysts. Chiral ligands are used to modify the Lewis acid to create a chiral environment.

There is a lack of specific studies in the surveyed literature that employ this compound as a chiral ligand in Diels-Alder or other cycloaddition reactions. The potential for this compound to act as a chiral director in such transformations is yet to be reported.

Role as Chiral Auxiliaries in Diastereoselective Transformations

Chiral auxiliaries are covalently attached to a substrate to direct a diastereoselective reaction. After the reaction, the auxiliary is cleaved to yield an enantiomerically enriched product. The pyrrolidine ring system is a well-known scaffold for effective chiral auxiliaries. nih.gov

No specific instances of this compound being utilized as a chiral auxiliary in diastereoselective transformations were identified in the reviewed scientific literature. Its potential application in reactions such as diastereoselective alkylations, reductions, or cycloadditions by temporarily attaching it to a substrate has not been documented.

Table 2: Summary of Applications This table summarizes the findings from the literature survey for the specified applications of this compound.

ApplicationFinding
Chiral Ligand in Metal-Catalyzed Reactions
Ligand Design and CoordinationGeneral principles are known for similar structures, but specific studies on this compound are not readily available.
Enantioselective Addition ReactionsNo specific research found employing this compound.
Asymmetric HydrogenationNo specific research found employing this compound.
Transfer HydrogenationNo specific research found employing this compound.
Cross-Coupling ReactionsNo specific research found employing this compound.
Diels-Alder and CycloadditionsNo specific research found employing this compound.
Chiral Auxiliary in Diastereoselective Transformations No specific research found employing this compound.

Control of Diastereoselectivity in Carbon-Carbon Bond Forming Reactions

This compound can be employed as a chiral auxiliary to direct the stereochemical outcome of carbon-carbon bond-forming reactions. By temporarily attaching this chiral moiety to an achiral substrate, one of the diastereomeric transition states is favored, leading to the preferential formation of one diastereomer of the product. A common strategy involves the formation of a chiral enamine or imine from the reaction of the pyrrolidine auxiliary with a ketone or aldehyde.

The steric hindrance imposed by the methyl group at the C5 position of the pyrrolidine ring effectively shields one face of the derived enamine or imine. Consequently, electrophilic attack, such as alkylation, is directed to the less hindered face, resulting in high diastereoselectivity. For instance, in the alkylation of an enamine formed from a cyclohexanone (B45756) derivative and a chiral pyrrolidine auxiliary, the incoming electrophile will preferentially approach from the side opposite to the bulky substituent on the pyrrolidine ring.

While specific data for this compound is not extensively documented in publicly available research, the performance of analogous chiral pyrrolidinone auxiliaries in asymmetric alkylation and aldol (B89426) reactions underscores the potential of this scaffold. For example, enamines derived from related chiral pyrrolidinone auxiliaries have demonstrated high levels of stereocontrol in reactions with various electrophiles. bldpharm.com The diastereoselectivity is influenced by factors such as the nature of the solvent, the base used for deprotonation, and the specific electrophile.

To illustrate the principle, the following table presents representative data for the asymmetric alkylation of an N-acyl pyrrolidinone, a related system that demonstrates the effectiveness of the pyrrolidine scaffold in directing stereochemistry.

Table 1: Diastereoselective Alkylation using a Pyrrolidine-Based Chiral Auxiliary (Analogous System)

Electrophile (R-X) Product Diastereomeric Ratio (d.r.) Reference
Benzyl bromide >95:5 bldpharm.com
Methyl iodide 90:10 bldpharm.com
Allyl bromide >95:5 bldpharm.com

Data is representative of a related pyrrolidinone auxiliary system to illustrate the principle.

Auxiliary Cleavage and Recovery Methodologies

A critical aspect of using a chiral auxiliary is its efficient cleavage from the product and subsequent recovery for reuse, which is crucial for the economic viability and sustainability of the synthetic process. For auxiliaries based on the pyrrolidinemethanol framework, several methods can be employed to cleave the newly formed stereocenter from the auxiliary.

Common cleavage techniques include:

Hydrolysis: Treatment with strong acids or bases can hydrolyze the bond connecting the auxiliary to the product. For instance, amide linkages can often be cleaved under these conditions.

Reduction: The use of reducing agents like lithium aluminum hydride (LiAlH4) can cleave the auxiliary while simultaneously reducing a carbonyl group to an alcohol.

Oxidative Cleavage: In certain cases, oxidative methods can be used to remove the auxiliary.

The choice of cleavage method depends on the nature of the linkage and the functional groups present in the product molecule, with the goal of preserving the stereochemical integrity of the newly created chiral center. Following cleavage, the chiral auxiliary can typically be recovered from the reaction mixture by standard purification techniques such as distillation or chromatography, allowing for its recycling in subsequent reactions. The development of continuous flow systems for reactions involving chiral auxiliaries has also shown promise for automating the recovery and reuse process, further enhancing the efficiency of this synthetic strategy. nih.gov

Utilization in Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has seen a surge in the use of proline and its derivatives. unibo.itnih.gov The this compound scaffold serves as an excellent proline-mimetic system, where the fundamental catalytic properties of proline are retained and can be fine-tuned through substitution.

Proline-Mimetic Organocatalytic Systems

This compound and its derivatives can act as organocatalysts for a variety of asymmetric reactions, most notably aldol and Michael additions. unibo.itcsic.es The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl compound (an aldehyde or ketone). This enamine then reacts with an electrophile. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

The methyl group at the C5 position and the hydroxymethyl group at the C2 position can play crucial roles in enhancing the stereoselectivity of these reactions. The methyl group provides steric bulk, influencing the facial selectivity of the enamine, while the hydroxyl group can participate in hydrogen bonding to help organize the transition state assembly, further locking in a specific geometry that favors one stereochemical outcome.

Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Pyrrolidine-Based Organocatalyst (Analogous System)

Aldehyde Nitroolefin Yield (%) Enantiomeric Excess (ee, %) Reference
Propanal trans-β-Nitrostyrene 99 68 (syn) nih.gov
Butyraldehyde trans-β-Nitrostyrene 98 84 (syn) nih.gov
Isovaleraldehyde trans-β-Nitrostyrene 95 75 (syn) nih.gov

Data is representative of a related substituted pyrrolidine organocatalyst system.

Design of Novel Organocatalytic Scaffolds based on the this compound Framework

The this compound framework is a versatile platform for the design and synthesis of new generations of organocatalysts. arizona.edu By modifying the hydroxymethyl group or the nitrogen atom, researchers can systematically tune the steric and electronic properties of the catalyst to optimize its performance for specific reactions.

For example, the hydroxyl group can be converted into a silyl (B83357) ether, which can provide greater steric bulk and influence the solubility and stability of the catalyst. Alternatively, it can be used as a handle to attach other functional groups, leading to bifunctional catalysts where another catalytic moiety can act in concert with the pyrrolidine core. The nitrogen atom can also be functionalized with various groups to modulate the catalyst's reactivity and selectivity. The development of such novel catalysts based on the robust and predictable stereodirecting ability of the disubstituted pyrrolidine scaffold is an active area of research aimed at expanding the scope and efficiency of organocatalytic methods. rsc.org

As a Chiral Building Block in Complex Molecule Synthesis

Beyond its direct use in catalysis, this compound is a valuable chiral building block, or "chiron," for the synthesis of more complex molecules, particularly those containing chiral heterocyclic motifs. mdpi.comgoogle.com Its pre-defined stereochemistry can be transferred to a larger target molecule, avoiding the need for a de novo asymmetric synthesis of that portion of the structure.

Construction of Chiral Heterocycles

The pyrrolidine ring is a common structural motif in a vast array of natural products and pharmaceutically active compounds. nih.gov Starting from this compound, chemists can elaborate the structure to construct a variety of other chiral heterocycles. The existing stereocenters guide the formation of new stereocenters during subsequent reactions.

For instance, the hydroxymethyl group can be transformed into other functional groups, such as halides or tosylates, making it susceptible to nucleophilic substitution to form larger ring systems. The nitrogen atom can participate in cyclization reactions to form fused or spirocyclic heterocyclic systems. The synthesis of complex alkaloids and other nitrogen-containing natural products often relies on such strategies, where a readily available chiral pyrrolidine derivative serves as a key starting material. The synthesis of various pyrrolidine-containing drugs and their precursors often starts from chiral cyclic compounds like proline and its derivatives. mdpi.com

Precursor for Other Chiral Amine or Alcohol Derivatives

The inherent chirality and functional group arrangement of this compound make it an excellent starting point for the synthesis of a variety of chiral derivatives. Both the secondary amine and the primary hydroxyl group can be selectively modified to introduce new functionalities and create a library of related chiral compounds.

The pyrrolidine nitrogen can undergo N-alkylation or N-arylation to generate novel tertiary amine derivatives. These modifications can be crucial for tuning the steric and electronic properties of chiral ligands, which in turn can influence the enantioselectivity of catalytic reactions. For instance, the introduction of bulky substituents on the nitrogen atom can create a more sterically hindered environment around a catalytic metal center, potentially leading to higher enantiomeric excesses in the products of catalyzed reactions.

Similarly, the primary hydroxyl group can be a site for various transformations. It can be etherified or esterified to introduce a wide range of substituents. Such derivatization is not only a method for creating new chiral alcohol derivatives but also a strategy for protecting the hydroxyl group while other chemical modifications are performed on the pyrrolidine ring.

A notable example of its use as a precursor is in the synthesis of more complex chiral ligands. For instance, derivatives of pyrrolidin-2-yl-methanol are employed in the synthesis of ligands for enantioselective additions of organozinc reagents to aldehydes. evitachem.com While specific examples detailing the direct transformation of this compound into a broad range of other simple chiral amines or alcohols are not extensively documented in readily available literature, its foundational role as a chiral scaffold is well-established.

Furthermore, chiral pyrrolidin-2-yl-methanol derivatives are recognized as versatile building blocks in the synthesis of pharmacologically active compounds. google.com They have been utilized in the stereospecific synthesis of oligonucleotides that possess chiral phosphonate (B1237965) moieties. google.com The synthesis of compounds like (R)-((2R,5R)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol highlights the potential for significant structural elaboration starting from a pyrrolidine methanol (B129727) core. simsonpharma.comsimsonpharma.com

The general synthetic strategy often involves the protection of one functional group while the other is being modified, followed by deprotection and further transformation if required. This allows for a stepwise and controlled synthesis of the desired chiral derivative.

Theoretical and Computational Investigations of 2r,5r 5 Methylpyrrolidin 2 Yl Methanol

Conformational Analysis and Energy Landscapes

In computational studies, conformational analyses are performed in both the gas phase and in solution to understand intrinsic properties and solvent effects.

Gas-Phase Conformers: In the gas phase, conformational preferences are governed by intramolecular forces. For [(2R,5R)-5-methylpyrrolidin-2-yl]methanol, the lowest energy conformers are expected to be those that maximize stabilizing interactions, such as intramolecular hydrogen bonds, while minimizing steric repulsion between the methyl and hydroxymethyl groups. chemrxiv.org The trans arrangement of the two substituents across the ring is fixed by the (2R, 5R) stereochemistry. However, different ring puckers and rotations around the C-C and C-O bonds lead to several possible conformers.

Solution-Phase Conformers: In solution, the energy landscape can be significantly altered by interactions with solvent molecules. nih.gov Polar, protic solvents can form intermolecular hydrogen bonds with the amine and hydroxyl groups, potentially disrupting the intramolecular hydrogen bond that stabilizes certain gas-phase conformers. orientjchem.org Conversely, non-polar solvents would have a lesser effect, and the gas-phase preferences would likely dominate. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects and predict the most stable solution-phase structures. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, based on principles from related prolinol systems. Actual values require specific DFT calculations.

ConformerKey FeaturePredicted Relative Energy (Gas Phase, kcal/mol)Predicted Relative Energy (Polar Solvent, kcal/mol)
AIntramolecular O-H···N H-bond, pseudo-equatorial groups0.000.50
BNo H-bond, pseudo-equatorial groups~2-4~1-2
CIntramolecular O-H···N H-bond, one pseudo-axial group~1-2~1.5-3
DSolvent-H-bonded, extended conformation> 50.00

A defining feature of prolinol-type molecules is the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom's lone pair of electrons (O-H···N). chemrxiv.orgmdpi.com

Intramolecular Hydrogen Bonding: This interaction significantly stabilizes the molecule, locking the hydroxymethyl group into a specific orientation and influencing the pucker of the pyrrolidine (B122466) ring. chemrxiv.org The strength of this bond can be evaluated computationally by analyzing the O-H distance, the N···H distance, and the O-H···N angle, as well as through methods like Quantum Theory of Atoms in Molecules (QTAIM). mdpi.comnih.gov This hydrogen bond plays a crucial role in pre-organizing the molecule for its role in catalysis, holding it in a rigid conformation.

Stereoelectronic Effects: The nitrogen atom's lone pair influences the molecule's reactivity and conformation. Hyperconjugation between the nitrogen lone pair and adjacent anti-periplanar σ* orbitals (e.g., σ*C-C) can stabilize certain ring puckers. The relative orientation of the substituents, dictated by the (2R, 5R) stereochemistry, creates a specific steric and electronic environment that is fundamental to its function in inducing asymmetry.

Electronic Structure and Reactivity Predictions

Computational methods are used to predict the electronic properties and reactivity of this compound.

Reactivity Sites: The primary reactive sites are the nucleophilic and basic nitrogen atom and the hydroxyl group, which can act as a hydrogen bond donor or, upon deprotonation, a nucleophilic oxygen. DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize electron-rich (red) and electron-poor (blue) regions, highlighting the nitrogen lone pair as the most nucleophilic site. mdpi.com

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is typically centered on the nitrogen atom, confirming its role as the primary electron donor (nucleophile/Lewis base). The LUMO location indicates where the molecule is most likely to accept electrons. The HOMO-LUMO energy gap is a predictor of chemical reactivity. nih.gov

Table 2: Predicted Electronic Properties of this compound This table is illustrative and based on general principles of similar molecules.

PropertyPredicted CharacteristicComputational Method
HOMO LocalizationPrimarily on the Nitrogen (N) atomDFT
Most Negative Electrostatic PotentialRegion of the Nitrogen lone pairMEP Analysis
Natural Atomic Charge on NNegative (e.g., -0.5 to -0.8 e)Natural Bond Orbital (NBO) Analysis
Proton AffinityHigh at the Nitrogen siteDFT Energy Calculation

Computational Studies of Reaction Mechanisms in Catalytic Cycles

This compound and its derivatives are primarily used as chiral ligands or organocatalysts. Computational studies are essential for understanding how they achieve high stereoselectivity. nih.govnih.gov

The key to understanding asymmetric catalysis is the analysis of diastereomeric transition states—the high-energy structures that lead to the different stereoisomeric products. The difference in the activation energies of these transition states determines the enantiomeric or diastereomeric excess of the product. researchgate.net

For a reaction catalyzed by a derivative of this compound, computational models would show that the trans-5-methyl group acts as a crucial steric blocking element. nih.gov It directs the incoming substrate to approach the reactive center from the less hindered face. For example, in an enamine-based mechanism (common in proline-type catalysis), the methyl group would control the facial selectivity of the enamine, forcing the electrophile to attack from a specific direction, leading to the preferential formation of one enantiomer. nih.gov

Detailed computational models reveal the specific non-covalent interactions that stabilize the favored transition state. nih.gov

Catalyst-Substrate: In the transition state, interactions such as hydrogen bonding between the catalyst's hydroxyl group and the substrate can provide additional stabilization and orientation. Steric clashes between the catalyst's methyl group and the substrate will destabilize competing transition state pathways.

Catalyst-Reagent: When used as a ligand in metal-catalyzed reactions (e.g., with Zn, Cu, or Ru), both the nitrogen and the oxygen of the hydroxyl group can coordinate to the metal center. This creates a rigid, well-defined chiral environment around the metal. Computational modeling of this metal complex is critical to understanding how it binds and activates the substrate, ensuring that the subsequent reaction (e.g., addition of a nucleophile) occurs with high stereocontrol. The (2R, 5R) configuration dictates the precise three-dimensional arrangement of this catalytic pocket.

Ligand Design Principles from Computational Data

Computational methodologies, including Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in the rational design of novel ligands. researchgate.net These approaches help to understand reaction mechanisms, predict the stereoselectivity of catalytic processes, and identify key molecular interactions for biological targets. researchgate.netchiralpedia.com For derivatives of this compound, these principles are critical for optimizing their performance as catalysts and therapeutic agents.

The structural and electronic properties of the pyrrolidine scaffold are central to its utility. The five-membered ring imparts a specific conformational rigidity, while the substituents at the C2 and C5 positions dictate the steric and electronic environment around a catalytic center or a biological binding pocket. nih.gov Computational studies on analogous systems provide a framework for understanding how modifications to this core structure can influence its activity.

Insights from Density Functional Theory (DFT) Studies:

DFT calculations are a cornerstone of modern computational chemistry, enabling the detailed study of molecular structures, energies, and electronic properties. A DFT study on the closely related (R)-(-)-2-Pyrrolidinemethanol highlighted the significance of hydrogen bonding in its molecular association. researchgate.net The study revealed that both intra- and inter-molecular hydrogen bonds play a crucial role, with computed vibrational frequencies for dimeric structures showing good agreement with experimental IR and Raman spectra. researchgate.net Specifically, the calculations indicated the presence of both N-H···O and O-H···O hydrogen bonds, with the O-H···O bond being shorter and therefore stronger. researchgate.net

For this compound, the presence of the C5-methyl group would introduce additional steric constraints that influence the preferred conformations and the nature of intermolecular interactions. DFT calculations on this specific molecule would be essential to precisely quantify these effects and to understand how they translate to its role in, for example, a catalyst-substrate complex. Such calculations can elucidate the transition states of reactions, helping to explain the origins of enantioselectivity. researchgate.net

Insights from Molecular Docking and Pharmacophore Modeling:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comresearchgate.net This is particularly relevant in drug design, where the "ligand" is typically a small molecule and the "receptor" is a biological macromolecule like a protein. While no specific docking studies on this compound were found, studies on other proline and prolinamide derivatives provide a template for how this might be approached. scispace.comresearchgate.net

For instance, docking studies on prolinamide isomers as potential collagenase inhibitors revealed that specific stereoisomers exhibit significantly better binding energies, highlighting the importance of the 3D arrangement of functional groups. scispace.com The binding affinity is often quantified by a docking score, with more negative values indicating a stronger interaction. chemmethod.com

Pharmacophore modeling is another crucial tool in ligand design. It involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.gov For a series of 2,5-disubstituted pyrrolidine derivatives designed as, for example, enzyme inhibitors, a pharmacophore model could be developed based on their experimental activities. This model would then serve as a 3D query to screen virtual libraries for new, potentially more potent, compounds. A successful pharmacophore hypothesis typically consists of a small number of features and is validated by its ability to predict the activity of compounds not included in the initial training set. nih.gov

Key Design Principles Derived from Analogous Systems:

Based on computational studies of related chiral pyrrolidines and prolinols, several key design principles can be inferred for ligands based on the this compound scaffold:

Stereochemistry is Paramount: The (2R, 5R) configuration creates a specific C2-symmetric-like scaffold which is a privileged structure in asymmetric catalysis. nih.gov Computational models consistently show that even minor changes in the stereochemistry can lead to dramatic differences in binding affinity and catalytic efficiency. scispace.com

Conformational Rigidity and Flexibility: The pyrrolidine ring provides a degree of rigidity, which is beneficial for pre-organizing the functional groups for binding or catalysis. However, the substituents, such as the hydroxymethyl group, have rotational freedom. Computational studies can map the potential energy surface of these rotations to identify low-energy conformers that are likely to be active. researchgate.net

Hydrogen Bonding Capability: The hydroxyl and the secondary amine groups are potent hydrogen bond donors and acceptors. researchgate.net Ligand design should consider how these groups can form stabilizing interactions with a metal center, a substrate, or amino acid residues in an enzyme's active site.

Steric Influence of Substituents: The methyl group at the C5 position, along with the hydroxymethyl group at C2, defines the steric bulk of the ligand. In catalysis, this steric hindrance is crucial for controlling the facial selectivity of an approaching substrate, thereby determining the enantiomeric excess of the product. DFT and molecular mechanics can be used to build models of catalyst-substrate transition states to rationalize and predict this stereochemical outcome. researchgate.net

The table below summarizes the key computational approaches and the design insights they provide for ligands based on the this compound framework, drawing from studies on analogous compounds.

Computational MethodInformation ProvidedRelevance to Ligand Design
Density Functional Theory (DFT) - Optimized molecular geometry- Transition state energies- Vibrational frequencies (IR/Raman spectra)- Electronic properties (e.g., orbital energies)- Predicts the most stable conformers.- Elucidates reaction mechanisms and the origin of stereoselectivity.- Confirms the nature of hydrogen bonding. researchgate.net- Assesses the electronic effects of substituents.
Molecular Docking - Preferred binding orientation (pose)- Binding affinity (docking score)- Key intermolecular interactions (e.g., H-bonds, hydrophobic contacts)- Predicts how the ligand will bind to a biological target (e.g., an enzyme).- Ranks potential ligands based on predicted binding strength.- Identifies key residues for site-directed mutagenesis studies. scispace.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) - Correlation between molecular descriptors and biological activity.- Builds predictive models for the activity of new, unsynthesized derivatives.- Identifies the key physicochemical properties that drive activity.
Pharmacophore Modeling - 3D arrangement of essential chemical features for activity.- Provides a template for virtual screening of compound libraries.- Guides the design of new ligands with diverse scaffolds but similar activity profiles. nih.gov

Future Research Directions and Emerging Applications of 2r,5r 5 Methylpyrrolidin 2 Yl Methanol

Development of Novel Derivatization Strategies

The functional groups of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol, the secondary amine and the primary hydroxyl group, are ripe for a multitude of chemical modifications. Future research is poised to exploit these sites to generate a diverse library of derivatives with tailored properties for various applications, particularly in catalysis.

The secondary amine can be readily N-functionalized to introduce a wide array of substituents. For instance, arylation or alkylation can modulate the steric and electronic properties of the pyrrolidine (B122466) nitrogen, which is often a key coordinating atom in organocatalysis. The synthesis of N-aryl derivatives can be achieved through Buchwald-Hartwig amination, while reductive amination offers a pathway to N-alkylated products. Furthermore, the amine can be converted into amides or sulfonamides to fine-tune its coordinating ability and introduce additional hydrogen bonding sites.

The primary hydroxyl group is another key handle for derivatization. It can be transformed into ethers, esters, or silyl (B83357) ethers. These modifications can influence the solubility of the resulting catalysts and provide additional interaction points with substrates. Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid would open up another dimension of chemical space, allowing for the introduction of new functionalities through reductive amination or esterification.

A particularly promising avenue is the synthesis of bifunctional derivatives where both the amine and hydroxyl groups are functionalized to create a cooperative catalytic system. For example, the hydroxyl group could be tethered to a phosphine (B1218219) or a thiourea (B124793) moiety, while the amine is modified to act as a Brønsted base or acid.

Table 1: Potential Derivatization Strategies for this compound

Functional GroupReaction TypePotential ReagentsResulting Functional Group
Secondary AmineN-ArylationAryl halides, Palladium catalyst, LigandN-Aryl pyrrolidine
Secondary AmineReductive AminationAldehydes/Ketones, Reducing agentN-Alkyl pyrrolidine
Secondary AmineAcylationAcyl chlorides, AnhydridesN-Acyl pyrrolidine (Amide)
Primary HydroxylEtherificationAlkyl halides, BaseEther
Primary HydroxylEsterificationCarboxylic acids, Acyl chloridesEster
Primary HydroxylSilylationSilyl chloridesSilyl ether
Primary HydroxylOxidationOxidizing agents (e.g., PCC, TEMPO)Aldehyde/Carboxylic acid

Exploration in Undiscovered Catalytic Reactions

The inherent chirality and bifunctionality of this compound and its derivatives make them attractive candidates for a wide range of asymmetric catalytic reactions. While proline and its derivatives have been extensively studied, the specific stereochemistry of this compound could offer unique advantages in terms of stereoselectivity and reactivity.

One area of exploration is its application as an organocatalyst in reactions such as aldol (B89426) and Michael additions. The combination of a secondary amine and a hydroxyl group can facilitate these reactions through enamine or iminium ion intermediates, with the hydroxyl group potentially directing the stereochemical outcome through hydrogen bonding. Researchers are likely to investigate its efficacy in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, a reaction for which similar pyrrolidine-based catalysts have shown high enantioselectivity. rsc.org

Furthermore, its derivatives could serve as chiral ligands in metal-catalyzed reactions. For instance, phosphine-derivatized versions could be employed in asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The cis-relationship of the methyl and hydroxymethyl groups could create a well-defined chiral pocket around a metal center, leading to high levels of enantiocontrol. The synthesis of novel cis-2,5-disubstituted pyrrolidine organocatalysts has already shown promise in enantioselective Michael additions. rsc.org

Integration into Flow Chemistry Systems for Enhanced Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, scalability, and efficiency. The integration of this compound-based catalysts into flow systems is a promising future direction.

Immobilization of the catalyst onto a solid support is a key step for its use in a packed-bed reactor. The hydroxyl group of the parent compound or a derivatized functional group can be used to covalently attach the catalyst to polymers or silica (B1680970) gel. This would allow for easy separation of the catalyst from the product stream and enable its reuse, a crucial aspect of sustainable chemistry. The development of continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients is a rapidly growing field. nih.gov

Advanced Material Science Applications (e.g., Chiral Polymers or Metal-Organic Frameworks)

The unique stereochemistry of this compound makes it an attractive building block for the creation of advanced chiral materials.

Chiral Polymers: The hydroxyl group can be converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate. Subsequent polymerization would lead to the formation of chiral polymers. These polymers could find applications in chiral chromatography as stationary phases for the separation of enantiomers, or as sensors capable of distinguishing between chiral molecules.

Metal-Organic Frameworks (MOFs): The bifunctional nature of this pyrrolidine derivative makes it an excellent candidate for the construction of chiral Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net The pyrrolidine nitrogen and the hydroxyl oxygen can coordinate to metal ions, leading to the formation of three-dimensional porous structures with chiral channels. bohrium.comfrontiersin.org These chiral MOFs could be utilized for enantioselective separations, asymmetric catalysis, and as chiral sensors. rsc.org The synthesis of chiral pyrrolidine functionalized MOFs is an active area of research, with proline and its derivatives being commonly used ligands. rsc.orgbohrium.com The specific stereoconfiguration of this compound could lead to MOFs with novel topologies and recognition properties.

Q & A

What are the key synthetic routes for [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol, and how do reaction conditions influence stereochemical outcomes?

Advanced Research Focus
The stereoselective synthesis of this chiral pyrrolidine derivative often employs catalytic hydrogenation or enzymatic resolution. For example, asymmetric hydrogenation of precursor imines using chiral catalysts (e.g., Rh or Ir complexes) can yield the desired (2R,5R) configuration. Reaction parameters such as temperature, solvent polarity, and catalyst loading significantly impact enantiomeric excess (ee). Reductive amination of ketones with chiral auxiliaries is another route, but competing side reactions (e.g., over-reduction) require careful optimization .

How can enantiomeric purity be validated, and what analytical methods are most reliable?

Basic Research Focus
Enantiomeric purity is typically assessed via chiral HPLC or polarimetry. For HPLC, columns like Chiralpak® AD-H or OD-H with hexane/isopropanol mobile phases are standard. Polarimetry provides a rapid check but lacks resolution for minor impurities. Advanced methods include nuclear Overhauser effect (NOE) NMR or X-ray crystallography (using SHELXL for refinement) to confirm absolute configuration .

What contradictions exist in reported biological activity data, and how can they be resolved?

Advanced Research Focus
Discrepancies in antimicrobial or anticancer activity data (e.g., IC₅₀ values) often arise from variations in assay conditions (e.g., cell line specificity, solvent effects). For instance, methanol solvent residues in biological assays may artificially enhance cytotoxicity. Researchers should:

  • Use LC-MS to verify compound purity (>95%) before assays.
  • Standardize protocols (e.g., MTT assay incubation time, serum-free media).
  • Cross-validate findings with orthogonal assays (e.g., apoptosis markers vs. viability assays) .

What computational strategies predict the compound’s pharmacokinetic properties?

Advanced Research Focus
Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with targets like cytochrome P450 enzymes. Key parameters:

  • LogP : Experimental value ≈ -0.38 (hydrophilic) .
  • PSA : 184.04 Ų (high polarity, suggesting poor blood-brain barrier penetration).
    MD simulations further assess stability in aqueous vs. lipid environments .

How does the compound’s stereochemistry affect its role as a chiral building block?

Basic Research Focus
The (2R,5R) configuration is critical for constructing pharmacophores in antibiotics or kinase inhibitors. For example, the pyrrolidine ring’s rigidity and hydrogen-bonding capacity (via the methanol group) enhance binding to enzymes like LpxC (a bacterial target). Racemic mixtures show reduced efficacy, emphasizing the need for enantioselective synthesis .

What challenges arise in crystallographic characterization, and how are they mitigated?

Advanced Research Focus
Small-molecule crystallography of this compound faces issues like crystal twinning or weak diffraction. Solutions include:

  • Using SHELXD for phase problem resolution.
  • Cryocooling crystals to 100 K to reduce thermal motion.
  • High-resolution data collection (e.g., synchrotron sources) for accurate refinement in SHELXL .

How can metabolic stability be evaluated in preclinical studies?

Basic Research Focus
In vitro microsomal assays (human/rat liver microsomes) assess Phase I metabolism. Key steps:

  • Incubate compound with NADPH-regenerating systems.
  • Monitor parent compound depletion via LC-MS/MS.
  • Identify metabolites using HRMS (e.g., Q-TOF). The methanol moiety may undergo oxidation to formaldehyde, requiring glutathione trapping studies .

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Feasible Synthetic Routes

Reactant of Route 1
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
Reactant of Route 2
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.